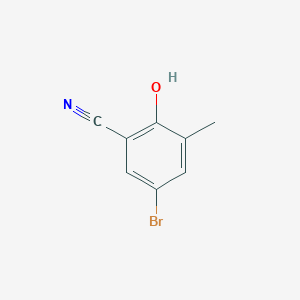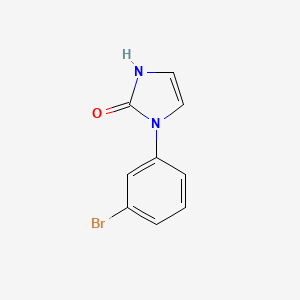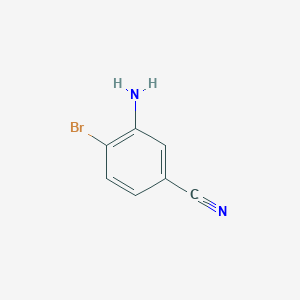
5-Brom-2-hydroxy-3-methylbenzonitril
Übersicht
Beschreibung
5-Bromo-2-hydroxy-3-methylbenzonitrile is a chemical compound with the molecular formula C8H6BrNO. It has a molecular weight of 212.05 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 5-Bromo-2-hydroxy-3-methylbenzonitrile can start from 5-bromo-2-hydroxybenzamide and methyl/ethyl α-halogenated acid esters. The reaction with hydrazine yields hydrazides. In the next step, hydrazides are condensed with substituted benzaldehydes to obtain hydrazones .Molecular Structure Analysis
The InChI code for 5-Bromo-2-hydroxy-3-methylbenzonitrile is 1S/C8H6BrNO/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,11H,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
5-Bromo-2-hydroxy-3-methylbenzonitrile is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 212.04 .Wissenschaftliche Forschungsanwendungen
Organische Synthese
5-Brom-2-hydroxy-3-methylbenzonitril: ist eine wertvolle Verbindung in der organischen Synthese. Aufgrund seiner reaktiven Brom- und Nitrilgruppen dient es als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen. Diese Heterocyclen sind für die Entwicklung von Pharmazeutika und Agrochemikalien von entscheidender Bedeutung. Die Hydroxylgruppe bietet auch Möglichkeiten zur weiteren Funktionalisierung durch Veresterung oder Veretherung, wodurch die Nutzbarkeit der Verbindung bei der Herstellung komplexer organischer Moleküle erweitert wird .
Medizinische Chemie
In der medizinischen Chemie wird This compound zur Entwicklung neuer Medikamentenkandidaten eingesetzt. Seine Struktur ist für Modifikationen geeignet, die zur Entdeckung neuer Verbindungen mit potenziellen therapeutischen Wirkungen führen können. So kann es beispielsweise in die Synthese von Benzimidazolderivaten integriert werden, die vielversprechend als Antikrebs- und antivirale Mittel eingesetzt werden .
Materialwissenschaften
Die Nutzbarkeit der Verbindung erstreckt sich auf die Materialwissenschaften, wo sie an der Herstellung neuer organischer Materialien beteiligt sein kann. Sein Bromatom kann verschiedene Kreuzkupplungsreaktionen eingehen, was es zu einem geeigneten Baustein für konjugierte Polymere macht. Diese Polymere finden Anwendung in elektronischen Geräten wie organischen Leuchtdioden (OLEDs) und Solarzellen .
Umweltstudien
This compound: kann auch eine Rolle in Umweltstudien spielen. Forscher können es verwenden, um Verbindungen zu synthetisieren, die als Marker oder Sonden in der Umweltanalyse dienen können. Seine Derivate könnten helfen, organische Schadstoffe zu verfolgen oder Abbauwege in Ökosystemen zu untersuchen .
Analytische Chemie
In der analytischen Chemie können Derivate von This compound als Reagenzien für den Nachweis und die Quantifizierung anderer Substanzen verwendet werden. Seine Fähigkeit, Komplexe mit Metallen oder anderen organischen Verbindungen zu bilden, kann bei der Entwicklung kolorimetrischer Assays oder chromatographischer Methoden genutzt werden.
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that benzonitrile derivatives can interact with a variety of biological targets, depending on their specific chemical structure .
Mode of Action
Benzonitrile derivatives are known to interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Benzonitrile derivatives can influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s skin permeation is low, with a Log Kp of -6.17 cm/s . The compound’s lipophilicity, as measured by various Log Po/w values, ranges from 1.86 to 2.45 .
Result of Action
Benzonitrile derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-hydroxy-3-methylbenzonitrile. For instance, the compound’s storage temperature is recommended to be at room temperature in an inert atmosphere . Furthermore, the compound’s solubility can be influenced by the solvent used, which can affect its bioavailability .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-hydroxy-3-methylbenzonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
The effects of 5-Bromo-2-hydroxy-3-methylbenzonitrile on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain kinases, which play a pivotal role in cell signaling. Additionally, 5-Bromo-2-hydroxy-3-methylbenzonitrile can alter gene expression patterns, leading to changes in protein synthesis and cellular responses .
Molecular Mechanism
At the molecular level, 5-Bromo-2-hydroxy-3-methylbenzonitrile exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target molecules, affecting their function. Furthermore, 5-Bromo-2-hydroxy-3-methylbenzonitrile can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-hydroxy-3-methylbenzonitrile change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-2-hydroxy-3-methylbenzonitrile remains stable under inert atmosphere and room temperature conditions. Its degradation products can have different biochemical properties, which may affect cellular responses over time .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-hydroxy-3-methylbenzonitrile vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular responses. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which 5-Bromo-2-hydroxy-3-methylbenzonitrile becomes harmful .
Metabolic Pathways
5-Bromo-2-hydroxy-3-methylbenzonitrile is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-hydroxy-3-methylbenzonitrile is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-Bromo-2-hydroxy-3-methylbenzonitrile is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
5-bromo-2-hydroxy-3-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYOQUWFJTZSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669512 | |
| Record name | 5-Bromo-2-hydroxy-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913191-20-5 | |
| Record name | 5-Bromo-2-hydroxy-3-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid](/img/structure/B1371590.png)





![6-Bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-amine](/img/structure/B1371599.png)
![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)

![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)

